Dhx9-IN-8
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Overview
Description
Dhx9-IN-8 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
The synthesis of Dhx9-IN-8 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as nucleophilic substitution, reduction, and cyclization. The final step involves coupling the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and purification processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Dhx9-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dhx9-IN-8 has several scientific research applications, including:
Oncology: this compound is used in cancer research to study its effects on tumor growth and proliferation. .
Genomic Stability: The compound is used to investigate the role of DHX9 in maintaining genomic stability by unwinding and resolving DNA/RNA hybrids and other secondary structures.
RNA Processing: Researchers use this compound to explore the role of DHX9 in RNA splicing and processing, which are critical for gene expression regulation.
Mechanism of Action
Dhx9-IN-8 exerts its effects by inhibiting the activity of DHX9, leading to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA. This induces replication stress and prevents DNA replication in the S phase, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the RNA splicing machinery, DNA replication origins, and the innate immune response pathways .
Comparison with Similar Compounds
Dhx9-IN-8 is compared with other DHX9 inhibitors such as Dhx9-IN-2 and other small molecule inhibitors targeting RNA helicases. The uniqueness of this compound lies in its potent and selective inhibition of DHX9, leading to robust anti-proliferative effects in specific cancer cell lines . Similar compounds include:
Dhx9-IN-2: Another DHX9 inhibitor with similar anti-cancer properties.
DDX5 and DDX17 inhibitors: Targeting other RNA helicases with roles in RNA processing and genomic stability.
This compound stands out due to its high selectivity and efficacy in preclinical models, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H16N2O3S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(22,23)20-16-9-5-8-15(11-16)19-18(21)17-10-14(12-24-17)13-6-3-2-4-7-13/h2-12,20H,1H3,(H,19,21) |
InChI Key |
GMWBWXRCKWTKAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.